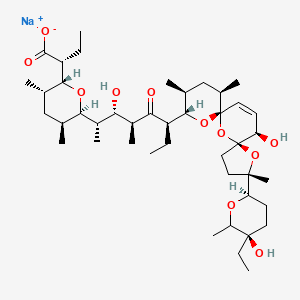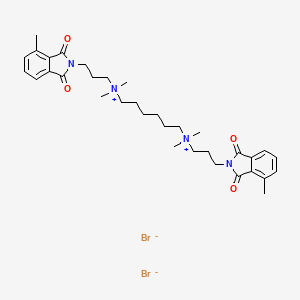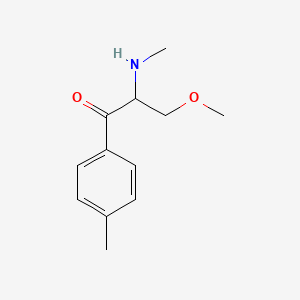
N-Ethylnorketamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso sarcosine is a nitrosamine compound formed by the nitrosation of sarcosine, a non-proteinogenic amino acid. This compound is known for its carcinogenic properties and is found in various food products, particularly cured meats, and tobacco products . Its chemical formula is C3H6N2O3, and it has a molecular weight of 118.1 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Nitroso sarcosine is synthesized through the nitrosation of sarcosine. This process involves the reaction of sarcosine with nitrite sources under acidic conditions. One efficient method involves using tert-butyl nitrite under solvent-free, metal-free, and acid-free conditions . This method is advantageous due to its broad substrate scope, easy isolation procedure, and excellent yields.
Industrial Production Methods: Industrial production of N-Nitroso sarcosine typically involves the nitrosation of sarcosine using nitrite salts in an acidic medium. The reaction is carried out under controlled conditions to ensure the stability and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Nitroso sarcosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert N-Nitroso sarcosine into other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N-Nitroso sarcosine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nitrosation reactions and the behavior of nitrosamines.
Biology: Research on N-Nitroso sarcosine helps understand its role in biological systems, particularly its carcinogenic effects.
Medicine: It is studied for its potential role in cancer development and as a biomarker for exposure to nitrosamines.
Industry: N-Nitroso sarcosine is used in the food industry to study the formation of nitrosamines in cured meats and other products
Wirkmechanismus
N-Nitroso sarcosine exerts its effects through metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic intermediates that can react with DNA to form covalent adducts. These DNA adducts play a central role in carcinogenesis if not repaired . The primary molecular targets include guanine bases in DNA, leading to mutations and cancer development.
Similar Compounds:
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopiperidine (NPIP)
Comparison: N-Nitroso sarcosine is unique among nitrosamines due to its specific formation from sarcosine and its distinct chemical properties. Compared to other nitrosamines like NDMA and NDEA, N-Nitroso sarcosine has a different molecular structure and reactivity. While all these compounds are carcinogenic, their potency and target organs may vary. For example, NDMA is known for its high carcinogenic potency and ability to induce liver tumors .
Eigenschaften
CAS-Nummer |
1354634-10-8 |
|---|---|
Molekularformel |
C14H18ClNO |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3 |
InChI-Schlüssel |
ITBBBZIIFJJMDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1(CCCCC1=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B10764429.png)



![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)

![(1R,17R)-8,10-dichloro-3,7,9-trihydroxy-21-methoxy-12,12,17,23-tetramethyl-18,25-dioxahexacyclo[15.7.1.02,15.04,13.06,11.019,24]pentacosa-2,4(13),6(11),7,9,14,19(24),20,22-nonaen-5-one](/img/structure/B10764482.png)

![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)


![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)
